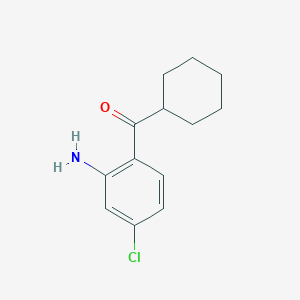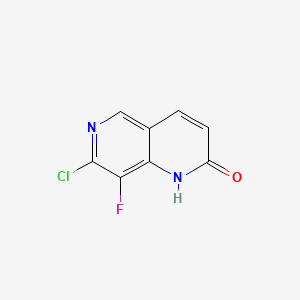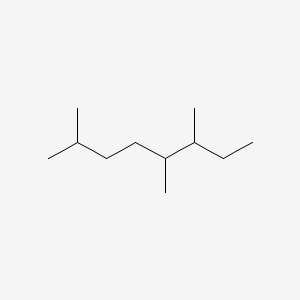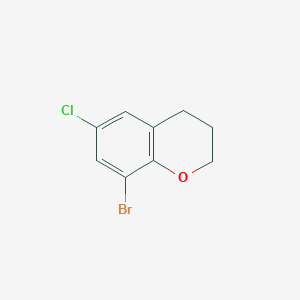![molecular formula C12H7NO3S B13943633 (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)
(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This method allows for the formation of the benzothiophene scaffold through an aryne intermediate . Another method involves the electrochemical synthesis of benzothiophene motifs by reacting sulfonhydrazides with internal alkynes under electrochemical conditions .
Industrial Production Methods: Industrial production of benzothiophene derivatives often involves the use of metal catalysts and elaborate starting materials. The reaction conditions are optimized to achieve high yields and purity of the desired product. For example, the use of Pd/TiO2 and Cu as catalysts in the presence of hydrogen and ammonia has been reported to be effective for the synthesis of benzothiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions: (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.
Aplicaciones Científicas De Investigación
(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, benzothiophene derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Benzo[c]thiophene: Another isomer of benzothiophene, benzo[c]thiophene, has the thiophene ring fused at a different position on the benzene ring.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis.
Uniqueness: (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carbonyl and carbamic acid ethynyl ester groups allows for unique interactions with molecular targets and enables the compound to participate in a variety of chemical reactions.
Propiedades
Fórmula molecular |
C12H7NO3S |
|---|---|
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
ethynyl N-(1-benzothiophene-2-carbonyl)carbamate |
InChI |
InChI=1S/C12H7NO3S/c1-2-16-12(15)13-11(14)10-7-8-5-3-4-6-9(8)17-10/h1,3-7H,(H,13,14,15) |
Clave InChI |
TVQQJYFISYBJEY-UHFFFAOYSA-N |
SMILES canónico |
C#COC(=O)NC(=O)C1=CC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)


![6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide](/img/structure/B13943581.png)




![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)


